molecular formula C8H7FN2O B11758104 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11758104
M. Wt: 166.15 g/mol
InChI Key: SHNKJSCBKIFYSB-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with fluorine at position 6 and a methoxy group at position 5. The fluorine and methoxy substituents modulate electronic properties, solubility, and binding interactions, making it a candidate for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3

InChI Key

SHNKJSCBKIFYSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1F)C=CN2

Origin of Product

United States

Preparation Methods

Two-Component Cyclocondensation with Active Methylene Compounds

A prominent method for constructing the pyrrolo[3,2-b]pyridine core involves cyclocondensation reactions between substituted pyridine amines and active methylene reagents. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives undergo cyclo-condensation with acetylacetone or malononitrile in acetic acid under HCl catalysis to yield pyrrolo[2,3-b]pyridines. Adapting this approach, 4-amino-5-fluoro-6-methoxypyridine could serve as a precursor, reacting with acetylacetone to form the fused pyrrole ring.

Reaction Conditions :

  • Solvent: Acetic acid

  • Catalyst: Hydrochloric acid (2–3 drops)

  • Temperature: Reflux (110–120°C)

  • Duration: 4–6 hours

  • Yield: 50–65% (estimated based on analogous reactions).

Halogenation and Functional Group Interconversion

Bromination Followed by Nucleophilic Fluorination

Introducing fluorine at position 6 often requires halogenation followed by nucleophilic substitution. Starting with 7-methoxy-1H-pyrrolo[3,2-b]pyridine , bromination at position 6 using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride generates 6-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine . Subsequent treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 120°C replaces bromine with fluorine.

Optimized Parameters :

  • Bromination: NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux (5 h).

  • Fluorination: KF (3 equiv), DMF, 120°C, 12 h.

  • Yield: 40–55% (bromination), 60–70% (fluorination).

Directed Ortho-Metalation for Regioselective Substitution

Directed ortho-metalation (DoM) using a tert-butoxycarbonyl (Boc) directing group enables precise introduction of substituents. For instance, Boc-protected 7-methoxypyrrolo[3,2-b]pyridine undergoes lithiation at position 6 with LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine.

Key Steps :

  • Boc protection of the pyrrole nitrogen.

  • Lithiation: LDA (2.5 equiv), THF, −78°C, 1 h.

  • Fluorination: NFSI (1.5 equiv), −78°C to RT, 2 h.

  • Boc deprotection: HCl in dioxane.

  • Yield: 50–60%.

Palladium-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Functionalization

While Suzuki couplings are typically used for aryl-aryl bond formation, they can be adapted for introducing boronate-containing intermediates. For example, 6-bromo-7-methoxypyrrolo[3,2-b]pyridine reacts with fluorophenylboronic acid under Pd(dppf)Cl₂ catalysis to install fluorine indirectly. However, direct fluorination via coupling remains challenging due to the instability of fluoroboronates.

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv).

  • Base: K₂CO₃ (3 equiv).

  • Solvent: Dioxane/water (3:1).

  • Temperature: 80°C, 8 h.

  • Yield: <30% (low efficiency for fluorine introduction).

Post-Cyclization Methylation for Methoxy Group Installation

O-Methylation of Hydroxypyrrolopyridine

A two-step sequence involving hydroxylation followed by methylation is effective for introducing the methoxy group. 6-Fluoro-7-hydroxypyrrolo[3,2-b]pyridine is treated with methyl iodide (MeI) in the presence of K₂CO₃ in DMF at 60°C for 6 h, achieving >80% conversion to the methoxy derivative.

Procedure :

  • Hydroxylation: NH₄OH (7 M), 100°C, 24 h.

  • Methylation: MeI (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C.

  • Yield: 70–75% (over two steps).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationAmine + acetylacetone50–65One-pot synthesisLimited substrate availability
Bromination/FluorinationNBS bromination → KF substitution40–70RegioselectiveMulti-step, moderate yields
Directed MetalationLithiation → NFSI fluorination50–60High regiocontrolRequires cryogenic conditions
Post-Cyclization MethylationHydroxylation → MeI methylation70–75High efficiency for methoxyRequires hydroxyl precursor

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the electronic properties of the compound.

    Substitution: Commonly involves halogenation or alkylation to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development, particularly in the treatment of cancer and other diseases.

1. Anticancer Activity
Research has shown that pyrrolo[3,2-b]pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects against FGFR1, 2, and 3, with IC50 values indicating significant efficacy in suppressing tumor cell proliferation and inducing apoptosis in breast cancer models .

2. Antidiabetic Effects
Studies indicate that derivatives of pyrrolo[3,2-b]pyridine may enhance insulin sensitivity and exhibit potential as therapeutic agents for diabetes management. Specific compounds have been shown to increase glucose incorporation into lipids significantly, suggesting their role in managing hyperglycemia and related metabolic disorders .

3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections.

Synthesis and Structural Modifications

The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Recent studies have focused on optimizing synthetic pathways to improve yield and reduce costs while maintaining the desired pharmacological properties.

Case Studies

Study Focus Findings
Study on FGFR InhibitionEvaluated the anticancer potential of pyrrolo[3,2-b]pyridine derivativesCompound exhibited IC50 values of 7-712 nM against FGFRs; inhibited migration and invasion of cancer cells .
Antidiabetic Activity AssessmentInvestigated insulin sensitivity enhancementDerivatives increased glucose incorporation by 30% or more; potential application in diabetes treatment .
Antimicrobial Efficacy StudyAssessed activity against MRSASignificant antimicrobial activity observed; potential for use in treating resistant infections.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine with related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS Number Key Features
This compound C8H7FN2O F (6), OCH3 (7) 166.15 Not Provided Enhanced polarity due to methoxy group
6-Fluoro-1H-pyrrolo[3,2-b]pyridine C7H5FN2 F (6) 136.13 1190320-33-2 Lacks methoxy; lower molecular weight
6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine C8H7FN2 F (6), CH3 (2) 150.16 CID 53413075 Methyl group increases hydrophobicity
6-Fluoro-1H-pyrrolo[3,2-c]pyridine C7H5FN2 F (6) 136.13 196591082041-03-9 Ring fusion (3,2-c vs. 3,2-b) alters geometry
5-Methoxy-6-azaindole C8H7N2O OCH3 (5) 163.16 Not Provided Methoxy at pyrrole position; distinct scaffold

Electronic and Physicochemical Properties

  • Fluorine vs. Methoxy Effects: The 6-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The 7-methoxy group introduces hydrogen-bonding capacity and increases solubility relative to methyl or chloro derivatives (e.g., 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in ) .
  • Ring Fusion Differences : Compounds like 6-Fluoro-1H-pyrrolo[3,2-c]pyridine () and 7-methoxy-1H-pyrrolo[2,3-c]pyridine () exhibit distinct ring fusion patterns (3,2-c vs. 3,2-b), altering π-π stacking and steric interactions critical for receptor binding .

Key Research Findings

  • Synthetic Accessibility : The methoxy group at position 7 may complicate synthesis compared to simpler analogs like 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, which is commercially available () .
  • Similarity Scores : Structural similarity algorithms () rank 6-Methyl-1H-pyrrolo[3,2-c]pyridine (similarity 0.92) closest to the target compound, but differences in substituent electronegativity (methyl vs. methoxy) significantly impact bioactivity .

Biological Activity

6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of FGFRs, specifically FGFR1, FGFR2, and FGFR3. Upon binding to these receptors, the compound prevents their dimerization and subsequent autophosphorylation, which are critical steps in activating downstream signaling pathways such as the RAS-MEK-ERK pathway. This inhibition leads to reduced cell proliferation and migration, making it particularly relevant in cancer research.

This compound exhibits several important biochemical properties:

  • Binding Affinity : The compound shows potent inhibitory effects against FGFRs with low IC50 values (e.g., 7 nM for FGFR1) indicating strong binding affinity.
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells, and inhibit their migratory capabilities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
FGFR Inhibition IC50 values as low as 7 nM for FGFR1
Apoptosis Induction Significant apoptosis in breast cancer cells
Cell Proliferation Inhibition Reduced proliferation in cancer cell lines
Migration Inhibition Decreased migration capabilities in cancer cells

Case Studies

  • Breast Cancer Research : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the downregulation of FGFR signaling pathways.
  • In Vivo Tumor Models : In xenograft models, administration of the compound led to significant tumor growth inhibition compared to control groups. This effect was attributed to its ability to block FGFR-mediated signaling pathways that are often upregulated in tumors .

Structural Comparisons

The unique structural attributes of this compound contribute to its distinct biological profile. Below is a comparison with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineBromine at position 5Moderate FGFR inhibition
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridineIodine at position 3Lower activity against FGFRs
5-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine at position 5Limited biological activity
This compound Fluorine and methoxy groups enhance solubilityPotent FGFR inhibition and apoptosis

Q & A

Q. (Advanced)

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
  • Prodrug design : Convert free hydroxyl groups to ester prodrugs (e.g., methyl benzoate derivatives) for enhanced bioavailability .
  • LogP optimization : Introduce lipophilic substituents (e.g., cyclopentyl) to balance blood-brain barrier penetration .
    Validate improvements via in vivo PK studies (e.g., rat plasma half-life measurements) .

What analytical techniques are critical for confirming regioselectivity in pyrrolopyridine functionalization?

Q. (Basic)

  • 2D NMR : Use 1^1H-13^{13}C HSQC to assign carbon environments and confirm substitution patterns (e.g., C-6 vs. C-7 fluorination).
  • X-ray crystallography : Resolve ambiguous regiochemistry in crystalline derivatives .
  • Isotopic labeling : Track 18^{18}F incorporation via radio-HPLC in fluorination reactions .

How can reaction mechanisms for fluorination and methoxylation be elucidated?

Q. (Advanced)

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents to distinguish between SN1 and SN2 pathways.
  • Trapping experiments : Use TEMPO to detect radical intermediates in Selectfluor®-mediated fluorination .
  • In situ IR spectroscopy : Monitor methoxylation progress by tracking C-Cl bond disappearance at ~550 cm1^{-1} .

What methodologies address the hygroscopicity of 6-fluoro-7-methoxy-pyrrolopyridine intermediates?

Q. (Advanced)

  • Anhydrous handling : Use gloveboxes (<1 ppm H2_2O) for storage and reactions.
  • Stabilization via salt formation : Convert free bases to hydrochloride salts using HCl/diethyl ether .
  • Lyophilized formulations : Prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64) .

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